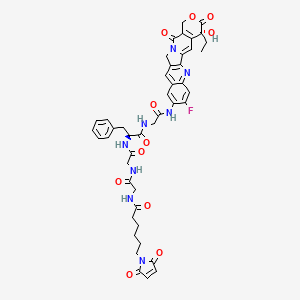

MC-GGFG-AM-(10NH2-11F-Camptothecin)

Description

BenchChem offers high-quality MC-GGFG-AM-(10NH2-11F-Camptothecin) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about MC-GGFG-AM-(10NH2-11F-Camptothecin) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C45H45FN8O11 |

|---|---|

Molecular Weight |

892.9 g/mol |

IUPAC Name |

6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[[(19R)-19-ethyl-6-fluoro-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaen-7-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide |

InChI |

InChI=1S/C45H45FN8O11/c1-2-45(64)29-18-34-41-27(23-54(34)43(62)28(29)24-65-44(45)63)16-26-17-32(30(46)19-31(26)52-41)50-38(58)22-49-42(61)33(15-25-9-5-3-6-10-25)51-37(57)21-48-36(56)20-47-35(55)11-7-4-8-14-53-39(59)12-13-40(53)60/h3,5-6,9-10,12-13,16-19,33,64H,2,4,7-8,11,14-15,20-24H2,1H3,(H,47,55)(H,48,56)(H,49,61)(H,50,58)(H,51,57)/t33-,45+/m0/s1 |

InChI Key |

GLUCBNJSQUGNCA-OXCVABKISA-N |

Isomeric SMILES |

CC[C@]1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C(C(=CC5=C4)NC(=O)CNC(=O)[C@H](CC6=CC=CC=C6)NC(=O)CNC(=O)CNC(=O)CCCCCN7C(=O)C=CC7=O)F)O |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C(C(=CC5=C4)NC(=O)CNC(=O)C(CC6=CC=CC=C6)NC(=O)CNC(=O)CNC(=O)CCCCCN7C(=O)C=CC7=O)F)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MC-GGFG-AM-(10NH2-11F-Camptothecin)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a detailed examination of the core mechanism of action of the antibody-drug conjugate (ADC) linker-payload system, MC-GGFG-AM-(10NH2-11F-Camptothecin) . This system is designed for targeted delivery of a potent cytotoxic agent to cancer cells. The mechanism leverages the specificity of a monoclonal antibody to achieve targeted binding, followed by internalization and intracellular release of a novel camptothecin (B557342) derivative. The payload, 10NH2-11F-Camptothecin, is a highly potent inhibitor of Topoisomerase I, a critical enzyme for DNA replication and repair. This guide will dissect each stage of the mechanism, present relevant quantitative data for analogous compounds, detail key experimental methodologies, and provide visual representations of the critical pathways.

Core Mechanism of Action

The therapeutic action of an ADC built with the MC-GGFG-AM-(10NH2-11F-Camptothecin) system is a multi-step process, beginning with systemic administration and culminating in the induction of apoptosis in the target cancer cell.

Step 1: Targeting, Binding, and Internalization The process is initiated when the ADC, circulating in the bloodstream, recognizes and binds to a specific tumor-associated antigen on the surface of a cancer cell. This binding is mediated by the monoclonal antibody component of the ADC. Upon binding, the entire ADC-antigen complex is internalized by the cell through a process called receptor-mediated endocytosis.[1][2]

Step 2: Intracellular Trafficking and Linker Cleavage Following internalization, the ADC is trafficked through the endosomal pathway to the lysosome.[3] The lysosome provides an acidic environment rich in proteases. The GGFG (Gly-Gly-Phe-Gly) tetrapeptide sequence in the linker is specifically designed to be a substrate for lysosomal proteases, such as cathepsins.[3][4][5][6] Enzymatic action cleaves the peptide linker. This cleavage initiates the release of the payload. The GGFG linker offers high stability in systemic circulation, minimizing premature drug release and off-target toxicity.[4]

Step 3: Payload Release and Nuclear Action The cleavage of the GGFG linker triggers the collapse of the aminomethyl (AM) self-immolative spacer, leading to the release of the free cytotoxic payload, 10NH2-11F-Camptothecin , into the cytoplasm.[7] The released drug then diffuses into the nucleus, where it engages its molecular target, DNA Topoisomerase I.

Step 4: Inhibition of Topoisomerase I and Apoptosis Topoisomerase I (Top1) is an essential enzyme that relieves torsional stress in DNA during replication and transcription by creating transient single-strand breaks.[2][8] The camptothecin payload inhibits Top1 by binding to the enzyme-DNA complex, stabilizing it in a state known as the "cleavable complex."[8][9] This prevents the re-ligation of the DNA strand. When a DNA replication fork collides with this stabilized complex during the S-phase of the cell cycle, the single-strand break is converted into a permanent and lethal double-strand break.[8] The accumulation of these double-strand breaks triggers the DNA damage response pathway, leading to cell cycle arrest and ultimately, programmed cell death (apoptosis).

Visualizing the Mechanism of Action

The following diagrams illustrate the key pathways involved in the mechanism of action.

Caption: Overall workflow of the ADC from cell binding to payload release.

Caption: Mechanism of Topoisomerase I inhibition by the camptothecin payload.

Quantitative Data

Table 1: Comparative Cytotoxicity of Camptothecin Derivatives in HT-29 Human Colon Carcinoma Cells

| Compound | IC50 (nM) | DNA Damage (C1000, µM)* |

| SN-38 | 8.8 | 0.037 |

| Camptothecin (CPT) | 10 | 0.051 |

| 9-Aminocamptothecin (9-AC) | 19 | 0.085 |

| Topotecan (TPT) | 33 | 0.28 |

*C1000 represents the drug concentration required to produce 1000-rad-equivalents of DNA single-strand breaks. Data sourced from a comparative study of camptothecin derivatives.[7]

Table 2: Characteristics of the GGFG Peptide Linker

| Property | Description | Reference |

| Cleavage Enzyme | Primarily lysosomal proteases (e.g., Cathepsin B, Cathepsin L). | [3][4] |

| Cleavage Site | Within the GGFG tetrapeptide sequence. | [3] |

| Plasma Stability | High stability in circulation, minimizing premature payload release. | [4] |

| Release Mechanism | Enzymatic cleavage followed by self-immolation of the AM spacer. | [7] |

Detailed Experimental Protocols

The mechanism of action can be validated through a series of key experiments. The following protocols provide a framework for these assays.

Protocol 1: ADC Internalization Assay via Flow Cytometry

This assay quantifies the amount of ADC internalized by target cells over time.

Materials:

-

Target cells expressing the specific antigen.

-

Non-target cells (antigen-negative control).

-

ADC conjugated with a pH-sensitive fluorescent dye (e.g., a dye that fluoresces brightly in the acidic endosome/lysosome).[1]

-

Complete cell culture medium.

-

FACS buffer (PBS with 2% FBS).

-

Flow cytometer.

Methodology:

-

Cell Plating: Seed target and non-target cells in 24-well plates and allow them to adhere overnight.

-

ADC Incubation: Treat cells with the fluorescently labeled ADC at a predetermined concentration (e.g., 10 µg/mL) in complete medium. Incubate at 37°C for various time points (e.g., 0, 1, 4, 8, 24 hours).

-

Harvesting: At each time point, wash cells with cold PBS to remove unbound ADC.

-

Surface Quenching (Optional): To distinguish between surface-bound and internalized ADC, add a quenching agent (like trypan blue) to the cell suspension just before analysis to quench the fluorescence of non-internalized ADC.

-

Cell Preparation: Detach cells using a non-enzymatic cell dissociation solution, wash with FACS buffer, and resuspend in FACS buffer.

-

Flow Cytometry: Analyze the cells on a flow cytometer, measuring the mean fluorescence intensity (MFI) in the appropriate channel.

-

Data Analysis: Plot the MFI against time to determine the rate and extent of internalization. Compare the signal from target cells to non-target cells to confirm antigen-specific uptake.[10][11]

Protocol 2: Cathepsin-Mediated Linker Cleavage Assay

This in vitro assay confirms that the linker is cleaved by lysosomal enzymes to release the payload.

Materials:

-

The ADC construct (MC-GGFG-AM-(10NH2-11F-Camptothecin) conjugated to a relevant antibody).

-

Purified human Cathepsin B or human liver lysosomal extract.[12]

-

Assay buffer (e.g., 10 mM MES buffer, pH 6.0, with DTT).[12]

-

Stop solution.

-

LC-MS/MS system for analysis.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine the ADC (e.g., 1 µM) with the assay buffer.

-

Enzyme Addition: Initiate the reaction by adding activated Cathepsin B (e.g., 20 nM) or lysosomal extract. Include a control reaction without the enzyme.[12]

-

Incubation: Incubate the reaction at 37°C. Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

-

Reaction Quenching: Stop the reaction in the aliquots by adding a stop solution (e.g., acetonitrile (B52724) with formic acid).

-

Analysis: Analyze the samples using LC-MS/MS. Monitor the disappearance of the intact ADC mass peak and the appearance of the mass peak corresponding to the released payload (10NH2-11F-Camptothecin).

-

Data Analysis: Quantify the amount of released payload at each time point to determine the cleavage kinetics.[13][]

Protocol 3: Topoisomerase I DNA Relaxation Inhibition Assay

This assay demonstrates the payload's ability to inhibit the catalytic activity of Topoisomerase I.

Materials:

-

Human Topoisomerase I enzyme.

-

Supercoiled plasmid DNA (e.g., pBR322).

-

Topoisomerase I assay buffer.

-

The payload (10NH2-11F-Camptothecin) at various concentrations.

-

DNA loading dye.

-

Agarose (B213101) gel (1%) and electrophoresis system.

-

DNA stain (e.g., ethidium (B1194527) bromide).

Methodology:

-

Reaction Setup: In microcentrifuge tubes, prepare reaction mixtures containing the assay buffer and supercoiled plasmid DNA (e.g., 0.5 µg).[8]

-

Inhibitor Addition: Add serial dilutions of the 10NH2-11F-Camptothecin payload to the tubes. Include a "no inhibitor" positive control and a "no enzyme" negative control.

-

Enzyme Addition: Add 1-2 units of human Topoisomerase I to all tubes except the negative control.[15]

-

Incubation: Incubate all reactions at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding DNA loading dye containing SDS.

-

Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis until the supercoiled and relaxed forms of the DNA are well separated.

-

Visualization: Stain the gel with a DNA stain and visualize under a UV transilluminator.

-

Data Analysis: In the positive control lane (no inhibitor), the supercoiled DNA should be converted to its slower-migrating relaxed form. Increasing concentrations of the payload will inhibit this relaxation, resulting in the persistence of the faster-migrating supercoiled DNA band.[15][16]

Conclusion

The MC-GGFG-AM-(10NH2-11F-Camptothecin) system represents a sophisticated approach to cancer therapy, combining the precision of antibody targeting with the potent, well-defined mechanism of a Topoisomerase I inhibitor. Its multi-stage mechanism—involving specific cell binding, controlled intracellular cleavage of a stable linker, and targeted DNA damage—is designed to maximize efficacy against tumor cells while minimizing systemic toxicity. The validation of each step through rigorous experimental protocols is critical for its successful translation into a therapeutic ADC. This guide provides the foundational knowledge for researchers to understand, evaluate, and further develop this promising anti-cancer platform.

References

- 1. ADC antibody internalization assay-DIMA BIOTECH [dimabio.com]

- 2. ADC Internalization Evaluation Service - Creative Biolabs [creative-biolabs.com]

- 3. iphasebiosci.com [iphasebiosci.com]

- 4. iphasebiosci.com [iphasebiosci.com]

- 5. researchgate.net [researchgate.net]

- 6. Lysosomal-Cleavable Peptide Linkers in Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Antibody Internalization Assay | Kyinno Bio [kyinno.com]

- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on 10NH2-11F-Camptothecin: A Potent Topoisomerase I Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific quantitative data, such as IC50 values for 10NH2-11F-Camptothecin, is primarily contained within patent application WO2022246576A1 and is not yet extensively published in peer-reviewed literature. This guide, therefore, provides a comprehensive overview of the compound's presumed mechanism of action based on the well-established pharmacology of camptothecin (B557342) analogues, detailed experimental protocols for relevant assays, and the structure-activity relationship of this class of molecules.

Core Concept: Inhibition of Topoisomerase I

10NH2-11F-Camptothecin is a derivative of camptothecin, a naturally occurring pentacyclic alkaloid. The cytotoxic effects of camptothecins are attributed to their specific inhibition of DNA topoisomerase I (Top1). Topoisomerase I is a crucial nuclear enzyme responsible for relaxing supercoiled DNA, a necessary process for DNA replication and transcription.

The mechanism of Top1 inhibition by camptothecin analogues involves the stabilization of a transient intermediate known as the Top1-DNA cleavage complex. Normally, Top1 introduces a single-strand break in the DNA, allows for the relaxation of the DNA helix, and then rapidly re-ligates the break. Camptothecin and its derivatives intercalate into this cleavage complex, preventing the re-ligation step. This trapping of the Top1-DNA complex leads to the accumulation of single-strand breaks. When a replication fork encounters this stabilized complex, it results in a cytotoxic double-strand break, ultimately triggering apoptosis and cell death.

Quantitative Data Presentation

While specific IC50 values for 10NH2-11F-Camptothecin are not publicly available, the following table presents a compilation of IC50 values for the parent compound, camptothecin, and other relevant A-ring substituted analogues against various cancer cell lines. This data provides a comparative context for the anticipated potency of 10NH2-11F-Camptothecin. The introduction of fluoro and amino groups at the 10 and 11 positions is a strategy often employed to enhance cytotoxic activity.[1]

| Compound | Cell Line | Cancer Type | IC50 (nM) |

| Camptothecin | HT-29 | Colon Carcinoma | 10 |

| SN-38 | HT-29 | Colon Carcinoma | 8.8 |

| 9-Aminocamptothecin | HT-29 | Colon Carcinoma | 19 |

| Topotecan | HT-29 | Colon Carcinoma | 33 |

| 10-Fluorocamptothecin (16a) | A-549 | Lung Carcinoma | 58.6 |

| 10-Fluorocamptothecin (16a) | MDA-MB-231 | Breast Carcinoma | 579 |

| 10-Fluorocamptothecin (16a) | KB | Epidermoid Carcinoma | 185 |

| 7-Ethyl-10-fluorocamptothecin (16b) | A-549 | Lung Carcinoma | 9.91 |

| 7-Ethyl-10-fluorocamptothecin (16b) | KB-VIN (MDR) | Epidermoid Carcinoma | 67.0 |

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the topoisomerase I inhibitory activity and cytotoxicity of camptothecin derivatives.

Topoisomerase I DNA Cleavage Assay

This assay is fundamental in determining the ability of a compound to stabilize the Top1-DNA cleavage complex.

Materials:

-

Purified human topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322) or a 3'-radiolabeled DNA substrate

-

10x Topoisomerase I reaction buffer (e.g., 100 mM Tris-HCl pH 7.9, 1 mM EDTA, 150 mM NaCl, 0.1% BSA, 0.1 mM spermidine)

-

Test compound (10NH2-11F-Camptothecin) dissolved in DMSO

-

Stop solution (e.g., 1% SDS, 10 mM EDTA)

-

Proteinase K

-

Agarose (B213101) gel electrophoresis system

-

Ethidium bromide or other DNA stain

-

For radiolabeled substrates: denaturing polyacrylamide gel electrophoresis (PAGE) system and autoradiography equipment

Protocol:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain 1x Topoisomerase I reaction buffer, 200-500 ng of supercoiled plasmid DNA, and varying concentrations of the test compound.

-

Initiate the reaction by adding a sufficient amount of purified topoisomerase I.

-

Incubate the reaction mixtures at 37°C for 30 minutes.

-

Terminate the reaction by adding the stop solution and Proteinase K.

-

Incubate at 50°C for 30-60 minutes to digest the protein.

-

Analyze the DNA products by agarose gel electrophoresis. The conversion of supercoiled DNA to relaxed and nicked circular DNA indicates Top1 activity and its inhibition.

-

For a more quantitative analysis using a radiolabeled substrate, the reaction products are separated by denaturing PAGE, and the amount of cleaved DNA is quantified by autoradiography.[2][3][4]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and determine the IC50 of a compound.[5]

Materials:

-

Human cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compound (10NH2-11F-Camptothecin) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

-

Microplate reader

Protocol:

-

Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in complete culture medium.

-

Remove the old medium from the wells and add the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Carefully remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.[5]

Mandatory Visualizations

Signaling Pathway of Topoisomerase I Inhibition

Caption: Mechanism of 10NH2-11F-Camptothecin-induced apoptosis.

Experimental Workflow for Topoisomerase I DNA Cleavage Assay

Caption: Workflow for the Topoisomerase I DNA cleavage assay.

Logical Relationship: Structure-Activity Relationship (SAR) Considerations

Caption: SAR logic for A-ring substitutions on camptothecin.

References

- 1. DNA cleavage assay for the identification of topoisomerase I inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. DNA cleavage assay for the identification of topoisomerase I inhibitors [pubmed.ncbi.nlm.nih.gov]

- 4. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

GGFG Peptide Linker Cleavage by Cathepsin B: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic cleavage of the Gly-Gly-Phe-Gly (GGFG) peptide linker by cathepsin B. This linker is a critical component in the design of antibody-drug conjugates (ADCs), enabling the targeted release of cytotoxic payloads within the lysosomal compartment of cancer cells. This document details the mechanism of action, summarizes key data, provides detailed experimental protocols for cleavage analysis, and visualizes the relevant pathways and workflows.

Introduction to GGFG Linker and Cathepsin B

The GGFG tetrapeptide linker is a key technology in the field of ADCs, most notably utilized in the highly successful drug, trastuzumab deruxtecan (B607063) (DS-8201a)[1][2]. The principle behind its use lies in its stability in systemic circulation and its susceptibility to cleavage by lysosomal proteases, which are often upregulated in tumor cells[1][2].

Cathepsin B is a lysosomal cysteine protease that plays a central role in intracellular protein turnover[3]. Its enzymatic activity is optimal in the acidic environment of the lysosome (typically pH 5.0-6.0)[3]. In the context of ADCs, after the ADC is internalized by a cancer cell, it is trafficked to the lysosome. There, cathepsin B and other proteases recognize and cleave the GGFG linker, releasing the cytotoxic payload to exert its therapeutic effect[4].

Quantitative Data on GGFG Cleavage

While the GGFG linker is designed to be cleaved by lysosomal proteases, quantitative kinetic data for its cleavage specifically by human cathepsin B is not extensively published in the public domain. However, available research provides crucial comparative insights.

It is important to note that while cathepsin B can cleave the GGFG linker, studies suggest that it may not be the most efficient enzyme for this particular sequence. Research indicates that cathepsin L , another lysosomal cysteine protease, is significantly more effective at cleaving the GGFG linker[5]. One study highlights that cathepsin L can achieve nearly complete release of the payload from a GGFG-containing ADC within 72 hours, whereas cathepsin B exhibits minimal activity in this process[5].

The cleavage of the GGFG linker can also result in different products depending on the cleaving enzyme. One study reported that both cathepsin B and cathepsin L can cleave a GGFG-payload conjugate, but cathepsin B preferentially generates an intermediate product (Gly-Payload), while cathepsin L favors the direct release of the free payload.

For researchers aiming to quantify the cleavage kinetics of a GGFG-containing compound by cathepsin B, the experimental protocols outlined in the following sections can be employed to determine key parameters such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat).

Table 1: Summary of Cleavage Efficiency for GGFG Linker

| Enzyme | Relative Cleavage Efficiency | Notes |

| Cathepsin B | Minimal to moderate | Can cleave the linker, but is reported to be less efficient than Cathepsin L[5]. |

| Cathepsin L | High | Considered to be a more potent enzyme for GGFG linker cleavage[5]. |

| Cathepsin H | Active | Has been shown to be capable of cleaving the GGFG linker[1]. |

Experimental Protocols

Here we provide detailed methodologies for key experiments to assess the cleavage of the GGFG peptide linker by cathepsin B.

Fluorometric Cleavage Assay (Kinetic Analysis)

This high-throughput method is suitable for determining the kinetic parameters (Km and kcat) of GGFG linker cleavage. It utilizes a synthetic GGFG peptide conjugated to a fluorophore (e.g., 7-amino-4-methylcoumarin, AMC) and a quencher. Upon cleavage, the fluorophore is released, resulting in a measurable increase in fluorescence.

Materials:

-

Recombinant Human Cathepsin B

-

GGFG-AMC fluorogenic substrate

-

Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5

-

Activation Buffer: Assay Buffer containing 2 mM Dithiothreitol (DTT)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the GGFG-AMC substrate in DMSO.

-

Prepare serial dilutions of the GGFG-AMC substrate in Assay Buffer. The concentration range should ideally span from 0.1 to 10 times the expected Km value.

-

Activate the recombinant Cathepsin B by incubating it in Activation Buffer for 15 minutes at room temperature. A recommended starting concentration for the enzyme is 10-50 nM[3].

-

-

Assay Setup (in a 96-well plate):

-

Add 50 µL of the activated Cathepsin B solution to the appropriate wells.

-

To initiate the reaction, add 50 µL of each concentration of the GGFG-AMC substrate to the wells containing the enzyme.

-

Controls:

-

Blank (Substrate Only): 50 µL of Activation Buffer + 50 µL of the highest substrate concentration.

-

Enzyme Only: 50 µL of activated Cathepsin B solution + 50 µL of Assay Buffer.

-

-

-

Kinetic Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

-

Measure the fluorescence intensity kinetically at an excitation wavelength of ~350-380 nm and an emission wavelength of ~440-460 nm for AMC.

-

-

Data Analysis:

-

For each substrate concentration, determine the initial velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.

-

Convert the fluorescence units to the concentration of cleaved product using a standard curve of free AMC.

-

Plot the initial velocity (V₀) against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Vmax and Km values.

-

Calculate the kcat value using the equation: kcat = Vmax / [E], where [E] is the final enzyme concentration.

-

HPLC-Based Cleavage Assay

This method allows for the direct quantification of the released payload from an ADC or a linker-drug conjugate.

Materials:

-

ADC or GGFG-payload conjugate

-

Recombinant Human Cathepsin B

-

Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5

-

Activation Buffer: Assay Buffer containing 2 mM DTT

-

Reaction quenching solution (e.g., formic acid or a broad-spectrum protease inhibitor)

-

Acetonitrile

-

Reverse-phase HPLC system with a C18 column

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the ADC or GGFG-payload conjugate with the pre-warmed Assay Buffer. A typical ADC concentration is in the micromolar range (e.g., 1 µM).

-

-

Enzyme Activation:

-

Activate the recombinant Cathepsin B by incubating it in Activation Buffer for 15 minutes at room temperature.

-

-

Initiate Reaction:

-

Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. The final enzyme concentration is typically in the nanomolar range (e.g., 20 nM).

-

Incubate the reaction at 37°C.

-

-

Time Points and Quenching:

-

At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the quenching solution.

-

-

Sample Preparation:

-

Precipitate the remaining antibody and enzyme by adding acetonitrile.

-

Centrifuge the sample to pellet the protein and collect the supernatant.

-

-

HPLC Analysis:

-

Inject the supernatant onto a reverse-phase HPLC system.

-

Use a suitable gradient of water/acetonitrile (both typically containing 0.1% formic acid) to separate the released payload from the intact conjugate and other components.

-

-

Quantification:

-

The amount of released payload is quantified by integrating the area of its corresponding peak in the chromatogram and comparing it to a standard curve of the free payload.

-

The rate of cleavage is determined by plotting the concentration of the released payload over time.

-

Mass Spectrometry for Cleavage Site Identification

Mass spectrometry (MS) can be used to identify the exact cleavage site(s) within the GGFG linker and to characterize any intermediate cleavage products.

Materials:

-

Same as for the HPLC-based assay

-

LC-MS system (e.g., UHPLC coupled to an Orbitrap or Q-TOF mass spectrometer)

Procedure:

-

Reaction and Sample Preparation:

-

Follow the same procedure as the HPLC-based assay to perform the cleavage reaction and prepare the samples.

-

-

LC-MS Analysis:

-

Inject the supernatant onto the LC-MS system.

-

Separate the components using a similar chromatographic method as in the HPLC assay.

-

Acquire mass spectra in positive ion mode.

-

-

Data Analysis:

-

Identify the mass-to-charge ratio (m/z) of the released payload and any peptide fragments.

-

Use the accurate mass measurements to confirm the elemental composition of the observed species.

-

Perform tandem MS (MS/MS) on the peptide fragments to determine their amino acid sequence and pinpoint the exact cleavage site.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key processes related to GGFG linker cleavage.

Caption: ADC internalization and payload release pathway.

Caption: General workflow for an in vitro cleavage assay.

Caption: Enzymatic cleavage of the GGFG peptide linker.

References

The Aminomethyl (AM) Spacer in ADC Linkers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The linker in an antibody-drug conjugate (ADC) is a critical component that dictates the stability, pharmacokinetics, and efficacy of the therapeutic. It must remain stable in systemic circulation to prevent premature release of the cytotoxic payload, yet efficiently release the drug upon internalization into the target cancer cell. Self-immolative spacers are integral parts of many cleavable linkers, designed to undergo spontaneous electronic cascade reactions to release the payload in its active form after an initial enzymatic or chemical cleavage event.

While the p-aminobenzyl carbamate (B1207046) (PABC) system has been the most common self-immolative spacer, recent advancements have highlighted the utility of the aminomethyl (AM) spacer. Notably, the AM spacer is a key component of the highly successful ADC, Trastuzumab Deruxtecan (B607063) (Enhertu), where it is part of a Gly-Gly-Phe-Gly (GGFG) tetrapeptide-based cleavable linker. This guide provides an in-depth technical overview of the role and characteristics of the aminomethyl spacer in ADC linkers.

Core Principles: Structure and Mechanism

The aminomethyl spacer, in the context of linkers like the one in Trastuzumab Deruxtecan, is technically an aminomethoxy group that connects the peptide cleavage site to the payload. Upon enzymatic cleavage of the peptide sequence (e.g., by lysosomal proteases like Cathepsin L), the newly exposed terminal amine of the peptide triggers a self-immolative cascade through the aminomethoxy moiety, leading to the release of the payload.[1][2]

Comparison with PABC Self-Immolative Spacer

The PABC spacer relies on a 1,6-elimination mechanism following the enzymatic cleavage of a dipeptide linker like valine-citrulline (vc).[3][4] This process releases the payload, carbon dioxide, and an azaquinone methide byproduct. The aminomethyl spacer's self-immolation, in contrast, proceeds through a different electronic cascade. After the GGFG peptide is cleaved, the resulting aminomethoxy group decomposes to release the payload.[2][5]

Caption: Figure 1. Comparison of Self-Immolation Mechanisms

Data on Stability and Efficacy

The linker system in Trastuzumab Deruxtecan, which incorporates the GGFG-AM components, is renowned for its exceptional stability in plasma, contributing to a lower risk of systemic toxicity from premature payload release. This stability ensures that the ADC remains intact until it reaches the tumor microenvironment or is internalized by the target cell.

| Parameter | Linker System | Finding | Reference |

| Plasma Stability | GGFG-Aminomethoxy | High stability in human, rat, and mouse plasma, with only 1-2% drug release over 21 days. | [5] |

| Plasma Stability | GGFG-Aminomethoxy | In cynomolgus monkeys, the ADC and total antibody concentrations were very similar, with minimal free payload detected, indicating high stability in circulation. | [6] |

| Comparative Plasma Stability | Val-Cit-PABC | Shows susceptibility to premature cleavage by carboxylesterase 1C (Ces1C) in mouse and rat plasma. | [7] |

| In Vitro Efficacy (IC50) | ADC with β-galactosidase-cleavable linker-MMAE | 8.8 pmol/L | [8] |

| In Vitro Efficacy (IC50) | ADC with Val-Cit linker-MMAE | 14.3 pmol/L | [8] |

| In Vitro Efficacy (IC50) | Kadcyla (T-DM1) | 33 pmol/L | [8] |

Note: Direct comparative IC50 data for ADCs differing only by the AM vs. PABC spacer is limited in publicly available literature. The data presented compares different linker systems to illustrate the range of potencies observed.

The Bystander Effect

A significant advantage of the GGFG-AM linker system in Enhertu is its ability to facilitate a potent bystander effect. The released payload, DXd, is membrane-permeable, allowing it to diffuse out of the target antigen-positive cell and kill neighboring antigen-negative tumor cells.[9][10][11] This is particularly crucial in treating heterogeneous tumors where not all cells express the target antigen.[12][13][14] The mechanism can be initiated both intracellularly following endocytosis and extracellularly by proteases in the tumor microenvironment.[1][15]

References

- 1. Effective extracellular payload release and immunomodulatory interactions govern the therapeutic effect of trastuzumab deruxtecan (T-DXd) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. Comparative Enzymatic and Stability Assays Reveal GPLG as an Effective Cathepsin B Cleavable Linker for Tumor-Targeting Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MC-GGFG-DXD | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 6. benchchem.com [benchchem.com]

- 7. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. adcreview.com [adcreview.com]

- 9. Enhertu (Trastuzumab Deruxtecan): Magic ADC Drug | Biopharma PEG [biochempeg.com]

- 10. researchgate.net [researchgate.net]

- 11. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Scholars@Duke publication: Abstract A059: Uncovering Bystander Killing Mechanisms of Trastuzumab Deruxtecan (T-DXd): Effective Extracellular Payload Release via Cathepsin L in HER2-low Breast Cancer. [scholars.duke.edu]

A Technical Guide to the Synthesis and Chemical Properties of MC-GGFG-AM-(10NH2-11F-Camptothecin)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological context of the drug-linker conjugate MC-GGFG-AM-(10NH2-11F-Camptothecin). This molecule is a critical component in the development of Antibody-Drug Conjugates (ADCs), combining a potent topoisomerase I inhibitor, a derivative of camptothecin (B557342), with a cleavable peptide linker system. This document details the synthesis of the constituent parts—the GGFG peptide linker and the 10-amino-11-fluoro-camptothecin payload—and their subsequent conjugation. Furthermore, it outlines key chemical properties, methods for characterization, and the established mechanism of action for this class of compounds. Experimental protocols for relevant assays and visualizations of key pathways and workflows are provided to support researchers in the field of targeted cancer therapy.

Introduction

Antibody-drug conjugates (ADCs) represent a transformative class of oncology therapeutics, designed to selectively deliver highly potent cytotoxic agents to cancer cells while minimizing systemic toxicity. The efficacy of an ADC is contingent on the synergistic interplay of its three core components: a monoclonal antibody that targets a tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the two.

MC-GGFG-AM-(10NH2-11F-Camptothecin) is a drug-linker conjugate engineered for the development of next-generation ADCs. It comprises a maleimide (B117702) (MC) group for antibody conjugation, a cathepsin-cleavable tetrapeptide linker (Gly-Gly-Phe-Gly, GGFG), a self-emmolative aminomethyl (AM) spacer, and the potent topoisomerase I inhibitor, 10-amino-11-fluoro-camptothecin. The strategic inclusion of fluorine and amino moieties on the camptothecin core is intended to enhance its cytotoxic potency and pharmacological properties. Notably, this drug-linker is designed for use in ADCs targeting antigens such as Trop-2, a cell-surface protein overexpressed in a variety of solid tumors.

This guide will provide an in-depth exploration of the synthesis and chemical attributes of this advanced drug-linker conjugate.

Synthesis of MC-GGFG-AM-(10NH2-11F-Camptothecin)

The synthesis of MC-GGFG-AM-(10NH2-11F-Camptothecin) is a multi-step process that involves the separate synthesis of the peptide linker and the camptothecin payload, followed by their conjugation.

Synthesis of the MC-GGFG-AM Linker

The linker synthesis commences with the construction of the GGFG tetrapeptide using standard solid-phase peptide synthesis (SPPS) or solution-phase methodologies. The maleimide group is typically introduced at the N-terminus, often via a maleimidocaproyl (MC) moiety, to facilitate subsequent conjugation to the antibody. The C-terminus of the peptide is coupled to a self-emmolative aminomethyl (AM) spacer.

Synthesis of 10-Amino-11-Fluoro-Camptothecin

The synthesis of the 10-amino-11-fluoro-camptothecin payload is a complex process that generally starts from camptothecin or a suitable precursor. The introduction of substituents at the 10 and 11 positions on the A-ring of the camptothecin molecule requires a series of regioselective reactions. Fluorination is a well-established strategy to improve the bioavailability and potency of bioactive molecules.

Conjugation of the Linker and Payload

The final step involves the covalent coupling of the MC-GGFG-AM linker to the 10-amino-11-fluoro-camptothecin payload. This is typically achieved by forming a stable amide bond between the C-terminus of the linker's spacer group and the amino group at the 10-position of the camptothecin derivative. Purification of the final drug-linker conjugate is often challenging due to the poor solubility of camptothecin-based compounds and requires advanced chromatographic techniques such as preparative HPLC.

Visualizations

Synthesis Workflow

Caption: Synthetic workflow for MC-GGFG-AM-(10NH2-11F-Camptothecin).

Chemical Properties and Characterization

The chemical properties of MC-GGFG-AM-(10NH2-11F-Camptothecin) are crucial for its function as a component of an ADC. A summary of its key properties is presented in Table 1.

Table 1: Chemical Properties of MC-GGFG-AM-(10NH2-11F-Camptothecin) (Analog)

| Property | Value |

| Molecular Formula | C51H56FN9O14 |

| Molecular Weight | 1038.04 g/mol |

| Appearance | White to off-white solid |

| Solubility | Poorly soluble in aqueous solutions, soluble in organic solvents (e.g., DMSO) |

| Storage | Store at -20°C for long-term stability |

Note: Data presented is for the closely related analog MC-GGFG-AM-(10Me-11F-Camptothecin) as specific data for the 10-NH2 variant is not publicly available.

Characterization of the drug-linker conjugate is essential to confirm its identity, purity, and stability. Standard analytical techniques employed for this purpose are outlined in Table 2.

Table 2: Analytical Techniques for Characterization

| Technique | Purpose |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | To determine the molecular weight and purity of the conjugate. |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity and stability of the drug-linker. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure of the conjugate. |

| UV/Vis Spectroscopy | To determine the concentration of the drug-linker in solution. |

Mechanism of Action and Signaling Pathway

The cytotoxic payload, 10-amino-11-fluoro-camptothecin, exerts its anti-cancer activity by inhibiting topoisomerase I, a nuclear enzyme essential for DNA replication and transcription.

Topoisomerase I Inhibition

Topoisomerase I relieves torsional stress in DNA by inducing transient single-strand breaks. Camptothecin and its derivatives bind to the covalent complex formed between topoisomerase I and DNA, stabilizing it and preventing the re-ligation of the DNA strand. This leads to the accumulation of single-strand breaks.

Induction of Cell Death

During the S-phase of the cell cycle, the collision of the replication fork with these stabilized cleavage complexes results in the conversion of single-strand breaks into lethal double-strand breaks. This extensive DNA damage triggers a cascade of cellular responses, including cell cycle arrest and ultimately, apoptosis (programmed cell death).

Signaling Pathway of Camptothecin-Induced Apoptosis

Caption: Camptothecin-induced DNA damage and apoptotic signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of MC-GGFG-AM-(10NH2-11F-Camptothecin) and ADCs derived from it.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the drug-linker conjugate in cancer cell lines.

Materials:

-

Cancer cell lines (e.g., Trop-2 expressing cells)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MC-GGFG-AM-(10NH2-11F-Camptothecin) stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Drug Treatment: Prepare serial dilutions of the drug-linker conjugate in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well. Mix thoroughly to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using a suitable software.

Protocol for Topoisomerase I Inhibition Assay

This assay measures the ability of the camptothecin derivative to inhibit the relaxation of supercoiled DNA by topoisomerase I.

Materials:

-

Human Topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase I assay buffer

-

MC-GGFG-AM-(10NH2-11F-Camptothecin) stock solution (in DMSO)

-

Stop solution (e.g., containing SDS and proteinase K)

-

Agarose (B213101) gel (1%)

-

Gel loading dye

-

DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe)

-

Gel electrophoresis system and imaging equipment

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, supercoiled DNA, and the drug-linker conjugate at various concentrations. Include a positive control (no drug) and a negative control (no enzyme).

-

Enzyme Addition: Add human topoisomerase I to each reaction tube (except the negative control) and mix gently.

-

Incubation: Incubate the reactions at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding the stop solution and incubate further as required to digest the protein.

-

Agarose Gel Electrophoresis: Add gel loading dye to each sample and load onto a 1% agarose gel. Run the gel until the different DNA topoisomers are well separated.

-

Visualization and Analysis: Stain the gel with a DNA stain and visualize under UV light. Supercoiled DNA migrates faster than relaxed DNA. Inhibition of topoisomerase I will result in a higher proportion of supercoiled DNA. Quantify the band intensities to determine the extent of inhibition.

Experimental Workflow for ADC Development and Evaluation

Caption: General workflow for the development and evaluation of an ADC.

Conclusion

MC-GGFG-AM-(10NH2-11F-Camptothecin) is a sophisticated drug-linker conjugate with significant potential for the development of highly effective antibody-drug conjugates. Its design incorporates a potent, next-generation camptothecin payload with a well-characterized cleavable linker system. This technical guide provides a foundational understanding of its synthesis, chemical properties, and mechanism of action, along with practical experimental protocols. Further research and development focusing on ADCs utilizing this drug-linker are warranted to explore its full therapeutic potential in treating various cancers.

In Vitro Cytotoxicity of 10-Amino-11-Fluoro-Camptothecin Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cytotoxicity of 10-substituted-11-fluoro-camptothecin derivatives, a promising class of anti-cancer compounds. Due to the limited availability of public data on derivatives with a 10-amino and 11-fluoro substitution pattern, this guide focuses on the closely related and extensively studied 10-fluoro-camptothecin analogues. The data presented herein offers valuable insights into the structure-activity relationships and cytotoxic potential of these compounds against various cancer cell lines.

Core Principles of Camptothecin (B557342) Cytotoxicity

Camptothecin and its derivatives exert their cytotoxic effects primarily through the inhibition of DNA topoisomerase I (Topo I).[1][2][3] Topo I is a nuclear enzyme crucial for relaxing DNA supercoiling during replication and transcription.[1][2] Camptothecins bind to the Topo I-DNA covalent complex, stabilizing it and preventing the re-ligation of the DNA strand.[1][2][3] This leads to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks when the replication fork collides with the trapped Topo I-DNA complex, ultimately triggering apoptosis (programmed cell death).[1][2]

Quantitative Cytotoxicity Data

The in vitro cytotoxic activity of novel 10-fluoro-camptothecin derivatives has been evaluated against a panel of human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values, providing a quantitative measure of the potency of each compound. All the tested derivatives demonstrated more potent in vitro cytotoxic activity than the clinically used drug irinotecan (B1672180) and most showed comparable or superior potency to topotecan.[4]

| Compound | A-549 (Lung Carcinoma) | MDA-MB-231 (Breast Carcinoma) | KB (Nasopharyngeal Carcinoma) | KB-VIN (Multidrug-Resistant KB) | MCF-7 (Breast Adenocarcinoma) |

| 16a | 58.6 ± 0.23 | 579 ± 2.41 | 185 ± 0.02 | 2954 ± 20.9 | 431 ± 67.7 |

| 16b | 9.91 ± 0.36 | 319 ± 107 | 69.6 ± 2.37 | 67.0 ± 0.77 | 8.72 ± 0.08 |

| 19a | 649 ± 21.0 | 453 ± 1.54 | 321 ± 1.01 | 309 ± 3.45 | 534 ± 2.03 |

| 19b | 10.2 ± 0.05 | 204 ± 2.08 | 80.1 ± 1.03 | 99.2 ± 0.98 | 15.3 ± 0.11 |

| Irinotecan | >20,000 | >20,000 | 10,214 ± 156 | >20,000 | 15,348 ± 342 |

| Topotecan | 10.5 ± 0.11 | 35.2 ± 0.13 | 45.3 ± 0.15 | 401 ± 21.3 | 20.1 ± 0.09 |

Data sourced from a study on novel 10-fluorocamptothecin derivatives.[4] Values are presented as IC50 in nM ± standard deviation.

Experimental Protocols

The following is a detailed methodology for the sulforhodamine B (SRB) colorimetric assay, a common method for determining in vitro cytotoxicity.[4]

Sulforhodamine B (SRB) Assay Protocol

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the camptothecin derivatives and incubated for a further 72 hours.

-

Cell Fixation: Following incubation, the cells are fixed in situ by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.

-

Washing: The supernatant is discarded, and the plates are washed five times with tap water and then air-dried.

-

Staining: 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are incubated for 10-30 minutes at room temperature.

-

Removal of Unbound Dye: The plates are quickly rinsed four times with 1% (v/v) acetic acid to remove any unbound dye and then air-dried.

-

Solubilization of Bound Dye: 200 µL of 10 mM Tris base solution (pH 10.5) is added to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: The absorbance is measured at 510 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.

Visualizing the Mechanism of Action

The following diagrams illustrate the key pathways and workflows related to the cytotoxic action of camptothecin derivatives.

References

- 1. Design and Evaluation of ZD06519, a Novel Camptothecin Payload for Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Perspectives on Biologically Active Camptothecin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, semisynthesis and potent cytotoxic activity of novel 10-fluorocamptothecin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of GGFG-Linked Payloads

This guide provides a comprehensive overview of the pharmacokinetics (PK) and bioavailability of Antibody-Drug Conjugates (ADCs) featuring the tetrapeptide Gly-Gly-Phe-Gly (GGFG) linker. Designed for researchers, scientists, and drug development professionals, this document details the mechanism of action, critical PK parameters, and the experimental protocols necessary for the evaluation of these complex biotherapeutics.

Introduction to GGFG-Linked ADCs

Antibody-Drug Conjugates (ADCs) are a transformative class of cancer therapeutics that combine the target specificity of monoclonal antibodies with the high potency of cytotoxic small-molecule drugs. The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability, pharmacokinetic profile, and mechanism of payload release.

The GGFG linker is an enzyme-cleavable peptide linker designed to be stable in systemic circulation and to be efficiently cleaved by lysosomal proteases, such as cathepsins, which are often upregulated in tumor cells. This targeted release mechanism aims to maximize the delivery of the cytotoxic payload to the tumor site while minimizing off-target toxicity. A prominent example of a clinically successful ADC utilizing a GGFG linker is Trastuzumab Deruxtecan (B607063) (T-DXd).

Mechanism of Action and Payload Release Pathway

The therapeutic action of a GGFG-linked ADC is a multi-step process that begins with systemic administration and culminates in the intracellular release of the cytotoxic payload.

-

Circulation and Tumor Targeting : Following intravenous administration, the ADC circulates throughout the body. Its antibody component directs it to bind specifically to a target antigen overexpressed on the surface of cancer cells.

-

Internalization : Upon binding to the target antigen, the ADC-antigen complex is internalized by the tumor cell, primarily through receptor-mediated endocytosis.[1]

-

Intracellular Trafficking : The internalized vesicle, containing the ADC, traffics through the endosomal pathway and eventually fuses with lysosomes.[2]

-

Enzymatic Cleavage : The acidic environment and high concentration of proteases within the lysosome facilitate the cleavage of the GGFG linker. Cathepsin B and Cathepsin L are key lysosomal cysteine proteases responsible for recognizing and hydrolyzing the peptide sequence, liberating the payload from the antibody.[3][4]

-

Payload Exerts Cytotoxicity : Once released, the active payload can exit the lysosome and bind to its intracellular target (e.g., DNA or microtubules), leading to cell cycle arrest and apoptosis.

The following diagram illustrates this intracellular processing pathway.

Pharmacokinetics of GGFG-Linked Payloads

The PK profile of an ADC is complex, as it involves multiple analytes: the total antibody (both conjugated and unconjugated), the intact ADC, and the free payload. The GGFG linker is designed to confer high stability in plasma, ensuring that the PK properties of the ADC are primarily driven by the antibody component, characterized by a long half-life and low clearance.[2]

Key Pharmacokinetic Analytes:

-

Total Antibody : Measures all antibody molecules, regardless of conjugation status. It is typically quantified using a ligand-binding assay (LBA) like ELISA.

-

Intact ADC (Conjugated Antibody) : Measures antibody molecules with at least one payload attached. This provides insight into the stability of the conjugate in circulation.

-

Released Payload : Measures the cytotoxic drug that has been prematurely released from the ADC into the plasma. This is a critical safety indicator, and levels are expected to be low for a stable linker like GGFG. It is quantified using LC-MS/MS.[5]

The tables below summarize key pharmacokinetic parameters for the GGFG-linked ADC, Trastuzumab Deruxtecan (T-DXd), from nonclinical and clinical studies.

Table 1: Pharmacokinetic Parameters of T-DXd in HER2-Positive Tumor-Bearing Mice (10 mg/kg IV Dose) [6]

| Analyte | Xenograft Model | AUC (μmol/L·day) | Half-life (t½, days) | Clearance (CL, mL/day/kg) |

| Total Antibody | NCI-N87 | 3.88 | 5.3 | 4.3 |

| JIMT-1 | 2.32 | 3.2 | 6.2 | |

| Capan-1 | 2.45 | 1.5 | 6.1 | |

| Intact T-DXd | NCI-N87 | 2.75 | 4.5 | 5.4 |

| JIMT-1 | 1.96 | 2.9 | 7.4 | |

| Capan-1 | 2.01 | 1.3 | 7.2 |

Table 2: Pharmacokinetic Parameters of T-DXd in Human Patients (6.4 mg/kg IV Dose) [7]

| Analyte | Cycle | Cmax (μg/mL) | AUCtau (μg·day/mL) | Half-life (t½, days) |

| Intact T-DXd | Cycle 1 | 199 | 913 | 5.82 |

| Cycle 3 | 198 | 1230 | 7.40 | |

| Released Payload (DXd) | Cycle 1 | 0.038 | 0.306 | N/A |

| Cycle 3 | 0.040 | 0.334 | N/A |

Cmax: Maximum serum concentration; AUCtau: Area under the curve over the dosing interval.

These data show that the PK profiles of the total antibody and the intact T-DXd are very similar, confirming the high stability of the GGFG linker in circulation.[8] The released payload (DXd) has significantly lower systemic exposure and is cleared rapidly.[8]

Experimental Protocols & Methodologies

A robust set of bioanalytical and cellular assays is required to fully characterize the PK, stability, and activity of GGFG-linked ADCs.

The diagram below outlines a typical experimental workflow for preclinical ADC evaluation.

References

- 1. dspace.mit.edu [dspace.mit.edu]

- 2. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. An enzymatic deconjugation method for the analysis of small molecule active drugs on antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Quantitative evaluation of trastuzumab deruxtecan pharmacokinetics and pharmacodynamics in mouse models of varying degrees of HER2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of Trastuzumab Deruxtecan on QT/QTc Interval and Pharmacokinetics in HER2‐Positive or HER2‐Low Metastatic/Unresectable Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of trastuzumab deruxtecan (T-DXd), a novel anti-HER2 antibody-drug conjugate, in HER2-positive tumour-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Stability of Maleimido Caproyl (MC) Linkers in Plasma: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The maleimido caproyl (MC) linker is a frequently utilized component in the design of antibody-drug conjugates (ADCs). Its primary role is to connect a cytotoxic payload to a monoclonal antibody, ensuring that the therapeutic agent remains attached until it reaches its target. However, the stability of the MC linker in systemic circulation is a critical parameter that can significantly impact the efficacy and safety of an ADC. This technical guide provides a comprehensive overview of the stability of the MC linker in plasma, including its degradation pathways, factors influencing its stability, and detailed experimental protocols for its evaluation.

The Chemistry of MC Linker Instability in Plasma

The MC linker is incorporated into ADCs through the reaction of a maleimide (B117702) group with a thiol (sulfhydryl) group, typically from a cysteine residue on the antibody. This Michael addition reaction results in the formation of a thioether bond. While this bond is generally stable, it is susceptible to a retro-Michael reaction in the presence of other thiols in the plasma, such as albumin, glutathione, and cysteine.[1][2][3][] This can lead to the premature release of the drug-linker complex, which can then bind to other circulating proteins, leading to off-target toxicity and reduced therapeutic efficacy.[]

The primary degradation pathway involves the transfer of the linker-payload to serum albumin, forming a long-lived albumin-linker-payload adduct.[5][6][7] This phenomenon has been quantitatively characterized and is a major consideration in the design and evaluation of ADCs employing MC linkers.

Strategies for Enhancing MC Linker Stability

To address the inherent instability of the maleimide-thiol linkage, several strategies have been developed. A key approach is the hydrolysis of the succinimide (B58015) ring within the maleimide-thiol adduct.[8][9][10] This ring-opening reaction forms a stable, ring-opened product that is resistant to the retro-Michael reaction.[9][11] This hydrolysis can be promoted through the engineering of self-hydrolyzing maleimides or by selecting conjugation sites on the antibody that are in a microenvironment conducive to hydrolysis.[10] Amide bond-based technologies have also been introduced as a more stable alternative to traditional maleimide linkers, with reported half-lives of approximately 7 days in circulation.[1]

Quantitative Analysis of MC Linker Stability

The stability of an MC linker in plasma is typically quantified by its half-life (t½), which is the time it takes for half of the intact ADC to degrade or lose its payload. This can be influenced by various factors, including the specific ADC construct, the source of the plasma (e.g., human, mouse, rat), and the experimental conditions. While a universal half-life for all MC linkers cannot be stated, studies have reported significant payload drop-off rates of 50-75% within 7 to 14 days for some ADCs with thioester bonds.[] The following table summarizes representative quantitative data from various studies to provide a comparative overview.

| ADC/Linker Construct | Plasma Source | Incubation Time | % Intact ADC or Payload Remaining | Half-life (t½) | Reference |

| Trastuzumab-mcVC-PABC-Auristatin-0101 | Human | 144 hours | Discrepancy between free payload and DAR loss noted | Not explicitly stated, but significant deconjugation observed | [5][6][7] |

| General Thioester Bond ADCs | Plasma | 7-14 days | 25-50% | Not explicitly stated | [] |

| Amide Bond-based Linkers | Circulation | - | - | ~7 days | [1] |

Note: This table is a summary of representative data and direct comparison may be limited due to variations in experimental conditions across studies.

Experimental Protocols for Assessing Plasma Stability

The in vitro evaluation of ADC stability in plasma is a crucial step in preclinical development. The following is a generalized protocol, with the understanding that specific parameters may need to be optimized for each ADC and analytical method.

In Vitro Plasma Stability Assay

Objective: To determine the rate of drug deconjugation and the stability of the ADC in plasma from various species over time.

Materials:

-

Test Antibody-Drug Conjugate (ADC)

-

Control ADC (with a known stable linker, if available)

-

Plasma (e.g., human, mouse, rat)

-

Phosphate-Buffered Saline (PBS)

-

Incubator at 37°C

-

Analytical instruments (e.g., ELISA plate reader, LC-MS system)

Methodology:

-

Preparation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in plasma from the desired species.[10] Prepare control samples in PBS to assess intrinsic stability.

-

Incubation: Incubate the samples at 37°C.[10]

-

Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[10] Immediately process or freeze samples at -80°C to halt any further degradation.

-

Sample Analysis: Analyze the collected samples to quantify the amount of intact ADC, total antibody, and released payload.

Quantification Methods:

-

Enzyme-Linked Immunosorbent Assay (ELISA): Use two separate ELISAs to measure the concentration of the total antibody and the antibody-conjugated drug. The difference between these two values indicates the extent of drug deconjugation.[10]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique to directly measure the intact ADC, free payload, and any payload-adducts (e.g., payload-albumin).[10][12] Immuno-affinity capture can be employed to enrich the ADC from the plasma matrix before LC-MS analysis.[10]

Data Analysis:

-

Plot the percentage of intact ADC or the concentration of released payload against time.

-

Calculate the half-life (t½) of the ADC in plasma using appropriate kinetic models.

Visualizing MC Linker Instability and Assessment

Diagrams are powerful tools for understanding the complex processes involved in ADC stability. The following sections provide Graphviz (DOT language) scripts to generate diagrams for the MC linker degradation pathway and the experimental workflow for its stability assessment.

MC Linker Degradation Pathway in Plasma

Caption: Degradation pathway of an MC-linked ADC in plasma via retro-Michael reaction and thiol exchange.

Experimental Workflow for Plasma Stability Assessment

Caption: General experimental workflow for assessing the in vitro plasma stability of an ADC.

Conclusion

The stability of the maleimido caproyl linker in plasma is a multifaceted issue that is central to the successful development of antibody-drug conjugates. A thorough understanding of the degradation mechanisms, coupled with robust strategies for stabilization and comprehensive experimental evaluation, is essential for designing ADCs with optimal pharmacokinetic profiles, improved efficacy, and enhanced safety. The information and protocols provided in this guide serve as a foundational resource for researchers and drug developers working to advance this promising class of therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Where Did the Linker-Payload Go? A Quantitative Investigation on the Destination of the Released Linker-Payload from an Antibody-Drug Conjugate with a Maleimide Linker in Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]

Investigating the Therapeutic Window of Novel Camptothecin ADCs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical considerations and methodologies for determining the therapeutic window of novel camptothecin-based antibody-drug conjugates (ADCs). Camptothecin (B557342) and its derivatives, potent topoisomerase I inhibitors, have emerged as a highly promising class of payloads for ADCs, demonstrating significant clinical benefit.[1][2] However, realizing their full therapeutic potential necessitates a thorough understanding and optimization of their therapeutic window—the dose range that maximizes anti-tumor efficacy while minimizing host toxicity.

This guide details the essential experimental protocols, presents comparative preclinical data for emerging novel camptothecin ADCs, and illustrates key concepts through logical and signaling pathway diagrams.

Core Principles in Defining the Therapeutic Window

The therapeutic window of an ADC is determined by the interplay of its efficacy and toxicity profiles. For novel camptothecin ADCs, several factors are paramount:

-

Payload Potency and Properties: The intrinsic cytotoxicity of the camptothecin analog is a primary driver of efficacy. However, properties like hydrophobicity, membrane permeability, and susceptibility to efflux pumps can significantly impact both anti-tumor activity and off-target toxicity.[1][3] Novel payloads such as ZD06519 have been designed for moderate potency and low hydrophobicity to improve tolerability.[1]

-

Linker Stability: The linker connecting the antibody to the camptothecin payload must be stable in systemic circulation to prevent premature drug release, which can lead to systemic toxicity.[2] Conversely, it must be efficiently cleaved within the tumor microenvironment to release the active payload.

-

Drug-to-Antibody Ratio (DAR): A higher DAR can enhance payload delivery to the tumor but may also lead to faster clearance, increased aggregation, and greater toxicity, thereby narrowing the therapeutic window.[4]

-

Bystander Effect: The ability of the released camptothecin payload to diffuse from the target cancer cell and kill neighboring antigen-negative cancer cells can enhance efficacy, particularly in heterogeneous tumors.[1][5] However, a potent bystander effect can also contribute to off-target toxicity.[6]

-

Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) characteristics of the ADC determine the exposure of both the intact ADC and the released payload in tumor and healthy tissues.[7][8]

Comparative Preclinical Data of Novel Camptothecin ADCs

The following tables summarize key in vitro and in vivo data for several novel camptothecin ADCs, providing a comparative overview of their potency, efficacy, and tolerability.

Table 1: In Vitro Cytotoxicity of Novel Camptothecin ADCs

| ADC Construct | Payload | Target Cell Line | IC50 (nM) | Reference |

| 7300-LP3004 | Derivative 095 | SHP-77 | 39.74 | [2][9] |

| 7300-LP2004 | Derivative 095 | SHP-77 | 32.17 | [2][9] |

| 7300-Deruxtecan | Deruxtecan (DXd) | SHP-77 | 124.5 | [2][9] |

| Trastuzumab-ZD06519 (FD1) | ZD06519 | Multiple | ~1 (payload) | [1][10] |

| cAC10-CPT1 | CPT1 | L540cy | Data not specified | [11][12] |

Table 2: In Vivo Efficacy of Novel Camptothecin ADCs in Xenograft Models

| ADC Construct | Dose | Tumor Model | Tumor Growth Inhibition (TGI) (%) | Reference |

| 7300-LP3004 | 5 mg/kg | SHP-77 | 106.09 | [2][9][13] |

| 7300-Deruxtecan | 5 mg/kg | SHP-77 | 103.95 | [2][9][13] |

| Trastuzumab-ZD06519 | 3 mg/kg | JIMT-1 | Significant tumor growth inhibition | [1] |

| cAC10 ADCs | ≤3 mg/kg (single dose) | L540cy HD | Tumor regressions and complete responses | [11][12] |

Table 3: Preclinical Tolerability of Novel Camptothecin ADCs

| ADC Construct | Species | Maximum Tolerated Dose (MTD) or Tolerability | Key Toxicities | Reference |

| 7300-LP3004 | Mouse | Well-tolerated at 5 mg/kg | No significant body weight change | [2] |

| Trastuzumab-ZD06519 | Mouse, Rat, NHP | ≥200 mg/kg (mice, rats), ≥30 mg/kg (NHP) | Not specified | [1][10][14] |

| cAC10-CPT drug-linker | Rat | Well-tolerated at 60 mg/kg (weekly x 4) | Not specified | [11][12] |

| Trastuzumab Deruxtecan | Monkey | Well-tolerated at doses up to 30 mg/kg | Interstitial pneumonitis (at higher doses) | [6] |

| Sacituzumab Govitecan | Monkey | > 60 mg/kg (single dose) | Mortality at 120 mg/kg (two doses) | [6] |

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of an ADC's therapeutic window. The following sections provide synthesized protocols for key in vitro and in vivo assays.

In Vitro Cytotoxicity Assay

This assay determines the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).

Protocol:

-

Cell Seeding: Seed target antigen-positive cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the novel camptothecin ADC and a relevant control ADC (e.g., one with a known payload like DXd). Add the ADC solutions to the cells. Include wells with untreated cells as a negative control and cells treated with the free payload as a positive control.

-

Incubation: Incubate the plate for a period that allows for multiple cell doublings (typically 72-120 hours).

-

Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.

-

Data Analysis: Plot cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Bystander Effect Assay (Co-culture Method)

This assay evaluates the ability of the ADC to kill antigen-negative cells in the presence of antigen-positive cells.

Protocol:

-

Cell Preparation: Use two cell lines: an antigen-positive target line and an antigen-negative line engineered to express a fluorescent protein (e.g., GFP).

-

Co-culture Seeding: Seed a mixture of the antigen-positive and antigen-negative cells in a 96-well plate. Vary the ratio of the two cell types to assess the effect of proximity. Include monocultures of each cell line as controls.

-

ADC Treatment: Treat the co-cultures and monocultures with the ADC at various concentrations.

-

Incubation: Incubate the plates for 72-120 hours.

-

Imaging and Analysis: Use high-content imaging or flow cytometry to specifically quantify the number of viable fluorescent antigen-negative cells. A significant reduction in the number of antigen-negative cells in the co-culture compared to the monoculture indicates a bystander effect.

In Vivo Efficacy Study (Xenograft Model)

This study assesses the anti-tumor activity of the ADC in a living organism.

Protocol:

-

Tumor Implantation: Subcutaneously implant human tumor cells (cell line-derived xenograft - CDX) or patient-derived tumor fragments (patient-derived xenograft - PDX) into immunocompromised mice.

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

ADC Administration: Administer the ADC intravenously at various dose levels. Include a vehicle control group and a group treated with a relevant comparator ADC.

-

Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice weekly). Body weight is a key indicator of toxicity.

-

Endpoint: The study is typically terminated when tumors in the control group reach a maximum allowed size. Tumors are then excised and weighed.

-

Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group compared to the vehicle control.

Maximum Tolerated Dose (MTD) Study

This study determines the highest dose of the ADC that can be administered without causing unacceptable toxicity.

Protocol:

-

Animal Model: Use a relevant rodent species (e.g., mice or rats).

-

Dose Escalation: Administer single or multiple doses of the ADC in escalating dose cohorts of animals.

-

Toxicity Monitoring: Closely monitor the animals for clinical signs of toxicity, including changes in body weight, behavior, and physical appearance. A body weight loss of over 20% is often a key endpoint.

-

Clinical Pathology: Collect blood samples at specified time points for hematology and clinical chemistry analysis to assess organ function (e.g., liver and kidney).

-

Necropsy and Histopathology: At the end of the study, perform a full necropsy and collect major organs for histopathological examination to identify any tissue damage.

-

MTD Determination: The MTD is defined as the highest dose that does not cause mortality, significant clinical signs of toxicity, or irreversible and severe pathological changes.

Pharmacokinetic (PK) Study

This study characterizes the ADME properties of the ADC.

Protocol:

-

Animal Model and Dosing: Administer a single intravenous dose of the ADC to rodents or non-human primates.

-

Sample Collection: Collect blood samples at multiple time points (e.g., from minutes to several days post-dose).

-

Analyte Quantification: Use ligand-binding assays (e.g., ELISA) to measure the concentrations of total antibody and conjugated ADC. Employ liquid chromatography-mass spectrometry (LC-MS) to quantify the concentration of the free camptothecin payload in the plasma.

-

PK Parameter Calculation: Use pharmacokinetic modeling software to calculate key parameters such as clearance, volume of distribution, and half-life for each analyte.

Visualizing Key Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate critical concepts in the investigation of novel camptothecin ADCs.

Camptothecin ADC Mechanism of Action

Caption: Mechanism of action of a novel camptothecin ADC.

Experimental Workflow for Therapeutic Window Assessment

Caption: Experimental workflow for assessing the therapeutic window.

Logical Relationship of Key ADC Analytes in Vivo

Caption: Logical relationship of key ADC analytes in vivo.

Conclusion